
CID 71378893
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71378893” is a chemical entity listed in the PubChem database This compound is of interest due to its unique chemical structure and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of CID 71378893 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
CID 71378893 can undergo various chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions would result in products with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have biological activity, making it useful in biochemical studies.
Medicine: Potential therapeutic applications could be explored based on its chemical properties.
Industry: It may be used in the production of various chemical products or materials.
Mechanism of Action
The mechanism of action of CID 71378893 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Understanding these interactions can provide insights into its potential therapeutic uses and side effects.
Properties
CAS No. |
647376-01-0 |
|---|---|
Molecular Formula |
C58H44OSi2 |
Molecular Weight |
813.1 g/mol |
InChI |
InChI=1S/C58H44OSi2/c1-60(57-49-39-23-21-37-47(49)51(41-25-9-3-10-26-41)53(43-29-13-5-14-30-43)55(57)45-33-17-7-18-34-45)59-61(2)58-50-40-24-22-38-48(50)52(42-27-11-4-12-28-42)54(44-31-15-6-16-32-44)56(58)46-35-19-8-20-36-46/h3-40H,1-2H3 |
InChI Key |
GQYQMUZOEUSPDU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=C(C(=C(C2=CC=CC=C21)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)O[Si](C)C6=C(C(=C(C7=CC=CC=C76)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


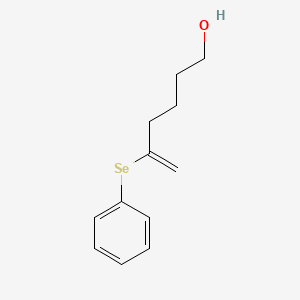
![2,4-Thiazolidinedione, 5-[(4-chlorophenyl)methylene]-3-ethyl-](/img/structure/B12580337.png)

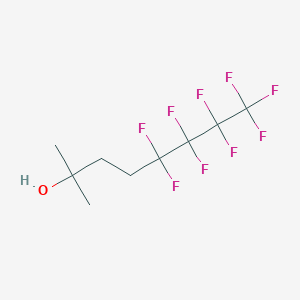
![9,9-Di([1,1'-biphenyl]-4-yl)-9H-fluorene](/img/structure/B12580365.png)

![6-Fluoro-7-(piperazin-1-yl)-N-[(thiophen-3-yl)methyl]quinazolin-4-amine](/img/structure/B12580388.png)
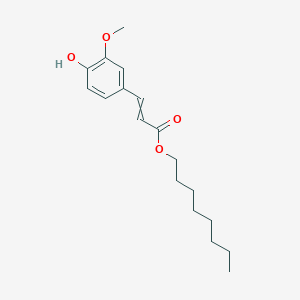

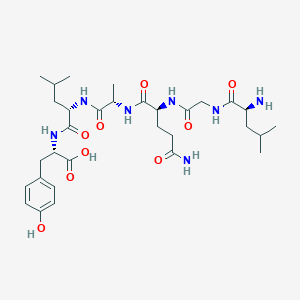
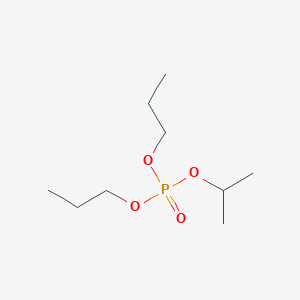
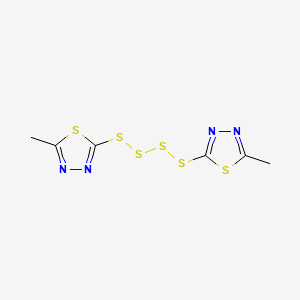
![Methyl [(4-chlorophenyl)methylidene]carbamate](/img/structure/B12580425.png)
![2,2'-Oxybis[5-(1H-tetrazol-1-yl)aniline]](/img/structure/B12580427.png)
